![molecular formula C26H30F2N6O B11001644 {4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone](/img/structure/B11001644.png)

{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}[trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

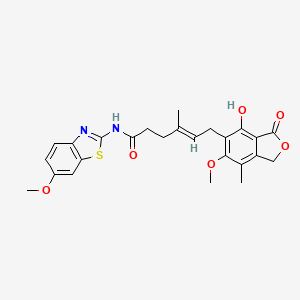

Beschreibung

Diese Verbindung gehört zur Klasse der Benzhydrylpiperazin-Analoga und wurde wegen ihrer Rolle als inverser Agonist des Cannabinoidrezeptors Typ 1 (CB1) untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von {4-[bis(4-Fluorphenyl)methyl]piperazin-1-yl}[trans-4-(1H-Tetrazol-1-ylmethyl)cyclohexyl]methanon umfasst typischerweise mehrere Schritte:

Bildung des Piperazinkerns: Der erste Schritt beinhaltet die Reaktion von 4-Fluorbenzhydrylchlorid mit Piperazin, um Bis(4-fluorphenyl)methylpiperazin zu bilden.

Cyclohexylmethanon-Addition: Der nächste Schritt ist die Addition von Cyclohexylmethanon unter kontrollierten Bedingungen an das Piperazinderivat.

Tetrazoleinführung: Schließlich wird die Tetrazol-Einheit durch eine Reaktion mit Natriumazid und einem geeigneten Alkylierungsmittel eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von automatisierten Reaktoren, Durchflussanlagen und strengen Reinigungsprozessen wie Umkristallisation und Chromatographie umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[BIS(4-FLUOROPHENYL)METH

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Piperazinring, was zur Bildung von N-Oxiden führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe angreifen und sie in einen Alkohol umwandeln.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) unter milden Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Nitriergemisch (HNO3/H2SO4) für die Nitrierung und Halogene (Cl2, Br2) für die Halogenierung.

Hauptprodukte

Oxidation: N-Oxide des Piperazinrings.

Reduktion: Alkoholderivate der Methanongruppe.

Substitution: Nitro- oder halogenierte Derivate der aromatischen Ringe.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie zu einem vielseitigen Zwischenprodukt macht.

Biologie

Biologisch wurde sie wegen ihrer Wechselwirkung mit Cannabinoidrezeptoren, insbesondere CB1, untersucht. Diese Wechselwirkung ist entscheidend für das Verständnis ihrer potenziellen therapeutischen Wirkungen.

Medizin

In der Medizin wird {4-[bis(4-Fluorphenyl)methyl]piperazin-1-yl}[trans-4-(1H-Tetrazol-1-ylmethyl)cyclohexyl]methanon als potenzielle Behandlung für Erkrankungen wie Fettleibigkeit und Stoffwechselstörungen untersucht, da es als inverser CB1-Agonist wirkt .

Industrie

Industriell könnte diese Verbindung bei der Entwicklung neuer Arzneimittel eingesetzt werden, insbesondere bei solchen, die auf das Endocannabinoid-System abzielen.

Wirkmechanismus

Die Verbindung wirkt als inverser Agonist am CB1-Rezeptor. Sie bindet an den Rezeptor und induziert eine Konformationsänderung, die seine basale Aktivität reduziert. Diese Wirkung wird durch die Hemmung der G-Protein-Kopplung vermittelt, was zu einer Abnahme der intrazellulären Signalwege führt, die mit der CB1-Aktivierung verbunden sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Rimonabant (SR141716A): Ein weiterer inverser CB1-Agonist, jedoch mit höherer Aktivität im zentralen Nervensystem.

Otenabant: Ähnlich in seiner Funktion, unterscheidet sich jedoch in seiner chemischen Struktur.

Taranabant: Ein weiterer inverser CB1-Agonist mit einem anderen chemischen Gerüst.

Einzigartigkeit

{4-[bis(4-Fluorphenyl)methyl]piperazin-1-yl}[trans-4-(1H-Tetrazol-1-ylmethyl)cyclohexyl]methanon ist aufgrund seines Benzhydrylpiperazingerüsts einzigartig, das ein eigenes Interaktionsprofil mit dem CB1-Rezeptor bietet. Diese Einzigartigkeit bietet Möglichkeiten zur Entwicklung neuer Therapeutika mit möglicherweise geringeren Nebenwirkungen im Vergleich zu inversen CB1-Agonisten der ersten Generation .

Eigenschaften

Molekularformel |

C26H30F2N6O |

|---|---|

Molekulargewicht |

480.6 g/mol |

IUPAC-Name |

[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-[4-(tetrazol-1-ylmethyl)cyclohexyl]methanone |

InChI |

InChI=1S/C26H30F2N6O/c27-23-9-5-20(6-10-23)25(21-7-11-24(28)12-8-21)32-13-15-33(16-14-32)26(35)22-3-1-19(2-4-22)17-34-18-29-30-31-34/h5-12,18-19,22,25H,1-4,13-17H2 |

InChI-Schlüssel |

TUTLQHALVMSIFJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CCC1CN2C=NN=N2)C(=O)N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11001567.png)

![4-benzyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11001568.png)

![3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11001573.png)

![5-bromo-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]furan-2-carboxamide](/img/structure/B11001577.png)

![3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11001591.png)

![(2S)-2-({2-[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-YL]acetyl}amino)-2-phenylethanoic acid](/img/structure/B11001594.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]methanone](/img/structure/B11001620.png)

![[5-(2-Chlorophenyl)furan-2-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B11001622.png)

![N-(4-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11001632.png)

![1-benzyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11001639.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide](/img/structure/B11001640.png)